molecular formula C16H31N7O5 B12518651 Arg-Val-Gln CAS No. 651354-52-8

Arg-Val-Gln

Cat. No.: B12518651
CAS No.: 651354-52-8
M. Wt: 401.46 g/mol
InChI Key: LLQIAIUAKGNOSE-NHCYSSNCSA-N
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Description

Arg-Val-Gln is a tripeptide composed of three amino acids: arginine, valine, and glutamine. Tripeptides like this compound are small protein fragments that play significant roles in various biological processes. Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, valine is a branched-chain amino acid essential for muscle metabolism, and glutamine is crucial for immune function and gut health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Val-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid (glutamine) to the resin, followed by the stepwise addition of valine and arginine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The final product is cleaved from the resin and deprotected to yield the desired tripeptide .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of high-efficiency resins and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the tripeptide .

Chemical Reactions Analysis

Types of Reactions

Arg-Val-Gln can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Arg-Val-Gln has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based drugs and cosmetics.

Mechanism of Action

The mechanism of action of Arg-Val-Gln involves its interaction with specific molecular targets and pathways. Arginine in the tripeptide can be converted to nitric oxide, which acts as a signaling molecule in various physiological processes. Valine and glutamine contribute to protein synthesis and cellular metabolism. The combined effects of these amino acids result in enhanced cellular functions and overall health benefits .

Comparison with Similar Compounds

Similar Compounds

    Arg-Gly-Gln: Similar structure but with glycine instead of valine.

    Arg-Val-Ala: Contains alanine instead of glutamine.

    Lys-Val-Gln: Lysine replaces arginine.

Uniqueness

Arg-Val-Gln is unique due to the specific combination of arginine, valine, and glutamine, which provides distinct biochemical properties and potential therapeutic benefits. The presence of arginine allows for nitric oxide production, while valine and glutamine support muscle metabolism and immune function, respectively .

Properties

CAS No.

651354-52-8

Molecular Formula

C16H31N7O5

Molecular Weight

401.46 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H31N7O5/c1-8(2)12(14(26)22-10(15(27)28)5-6-11(18)24)23-13(25)9(17)4-3-7-21-16(19)20/h8-10,12H,3-7,17H2,1-2H3,(H2,18,24)(H,22,26)(H,23,25)(H,27,28)(H4,19,20,21)/t9-,10-,12-/m0/s1

InChI Key

LLQIAIUAKGNOSE-NHCYSSNCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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